5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole
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Description
The compound “5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole” is a complex organic molecule. It contains several functional groups and rings, including a benzoxazole ring, an azetidine ring, and a cyclopenta[c]pyrrole ring .
Molecular Structure Analysis
The compound contains a total of 35 bonds, including 18 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been studied. For example, octahydrocyclopenta[c]pyrrole has been used in the synthesis of antagonists of retinol-binding protein 4 .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-5-chloro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-13-4-5-16-15(6-13)19-17(22-16)21-9-14(10-21)20-7-11-2-1-3-12(11)8-20/h4-6,11-12,14H,1-3,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRJSDUWPVWXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(O4)C=CC(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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